Cas no 136366-43-3 (4-Ethoxy-3-nitrobenzonitrile)

4-エトキシ-3-ニトロベンゾニトリルは、有機合成中間体として重要な化合物です。分子式C9H8N2O3で表され、ベンゼン環にエトキシ基(-OCH2CH3)、ニトロ基(-NO2)、およびシアノ基(-CN)が置換した構造を持ちます。特に医薬品や農薬の合成において有用な中間体として機能し、高い反応性と選択性を有します。ニトロ基の電子求引性により、芳香族求核置換反応が進行しやすい特性があり、多段階合成における鍵中間体としての利用価値が高いです。また、結晶性が良好で取り扱いが比較的容易な点も実用上の利点です。

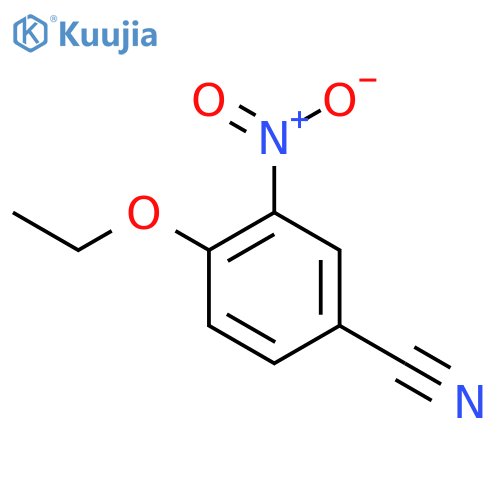

4-Ethoxy-3-nitrobenzonitrile structure

商品名:4-Ethoxy-3-nitrobenzonitrile

CAS番号:136366-43-3

MF:C9H8N2O3

メガワット:192.1714220047

MDL:MFCD13704359

CID:4697194

4-Ethoxy-3-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-ethoxy-3-nitrobenzonitrile

- Benzonitrile, 4-ethoxy-3-nitro-

- 4-Ethoxy-3-nitro-benzonitrile

- T3430

- BB 0244149

- 4-Ethoxy-3-nitrobenzonitrile

-

- MDL: MFCD13704359

- インチ: 1S/C9H8N2O3/c1-2-14-9-4-3-7(6-10)5-8(9)11(12)13/h3-5H,2H2,1H3

- InChIKey: XDCQTSACCVHBIC-UHFFFAOYSA-N

- ほほえんだ: O(CC)C1C=CC(C#N)=CC=1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 192.053

- どういたいしつりょう: 192.053

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.8

- 疎水性パラメータ計算基準値(XlogP): 2.2

4-Ethoxy-3-nitrobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E128230-250mg |

4-Ethoxy-3-nitrobenzonitrile |

136366-43-3 | 250mg |

$ 185.00 | 2022-06-05 | ||

| abcr | AB413798-500 mg |

4-Ethoxy-3-nitrobenzonitrile |

136366-43-3 | 500 mg |

€205.60 | 2023-07-19 | ||

| A2B Chem LLC | AI32610-500mg |

4-Ethoxy-3-nitrobenzonitrile |

136366-43-3 | >95% | 500mg |

$412.00 | 2024-04-20 | |

| TRC | E128230-500mg |

4-Ethoxy-3-nitrobenzonitrile |

136366-43-3 | 500mg |

$ 300.00 | 2022-06-05 | ||

| abcr | AB413798-1g |

4-Ethoxy-3-nitrobenzonitrile; . |

136366-43-3 | 1g |

€237.00 | 2025-02-13 | ||

| Ambeed | A437594-1g |

4-Ethoxy-3-nitrobenzonitrile |

136366-43-3 | 97% | 1g |

$178.0 | 2024-04-24 | |

| TRC | E128230-1000mg |

4-Ethoxy-3-nitrobenzonitrile |

136366-43-3 | 1g |

$ 480.00 | 2022-06-05 | ||

| abcr | AB413798-1 g |

4-Ethoxy-3-nitrobenzonitrile |

136366-43-3 | 1 g |

€239.00 | 2023-07-19 | ||

| abcr | AB413798-500mg |

4-Ethoxy-3-nitrobenzonitrile; . |

136366-43-3 | 500mg |

€205.00 | 2025-02-13 | ||

| A2B Chem LLC | AI32610-1g |

4-Ethoxy-3-nitrobenzonitrile |

136366-43-3 | >95% | 1g |

$439.00 | 2024-04-20 |

4-Ethoxy-3-nitrobenzonitrile 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

136366-43-3 (4-Ethoxy-3-nitrobenzonitrile) 関連製品

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:136366-43-3)4-Ethoxy-3-nitrobenzonitrile

清らかである:99%

はかる:1g

価格 ($):160.0